molecular formula C8H12N2O2 B185778 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 108444-24-2

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B185778
CAS No.: 108444-24-2
M. Wt: 168.19 g/mol
InChI Key: UFMMFQJSODNLIG-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Bromine or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the ethyl group, leading to different reactivity and applications.

    1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid:

Uniqueness: Its ethyl group enhances its lipophilicity, potentially improving its biological activity and making it a valuable compound for further research and development .

Properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-10-6(3)7(8(11)12)5(2)9-10/h4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMMFQJSODNLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360694
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108444-24-2
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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